

Indoline-1-carbothioamide: A Core Scaffold for Therapeutic Innovation

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Compound of Interest

Compound Name: *Indoline-1-carbothioamide*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of the Indoline-1-carbothioamide Moiety

Indoline-1-carbothioamide is a heterocyclic organic compound that has garnered increasing attention within the medicinal chemistry landscape.^{[1][2]} Its rigid, bicyclic indoline core, fused to a reactive carbothioamide group, provides a unique three-dimensional structure that serves as a versatile scaffold for the synthesis of novel therapeutic agents.^[3] The indoline nucleus is a privileged structure found in numerous natural products and biologically active molecules, known to interact with a wide array of biological targets.^{[1][3]} The addition of the carbothioamide functional group introduces a key pharmacophoric element, enabling diverse chemical modifications and hydrogen bonding interactions, crucial for molecular recognition and modulation of protein function.^[4] This guide provides a comprehensive overview of the fundamental properties of **Indoline-1-carbothioamide**, its synthesis, characterization, and its burgeoning role as a precursor in the development of innovative therapeutics, particularly in the realms of anti-inflammatory and anti-diabetic agents.^{[1][2]}

Physicochemical Properties of Indoline-1-carbothioamide

Indoline-1-carbothioamide is a solid at room temperature, possessing the chemical and physical characteristics summarized in the table below.^[5] A thorough understanding of these

properties is essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
CAS Number	56632-37-2	[5]
Molecular Formula	C ₉ H ₁₀ N ₂ S	[5]
Molecular Weight	178.25 g/mol	[5]
Physical Form	Solid	[5]
InChI	1S/C9H10N2S/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H2,10,12)	[5]
SMILES	S=C(N)N1CCc2ccccc21	[5]

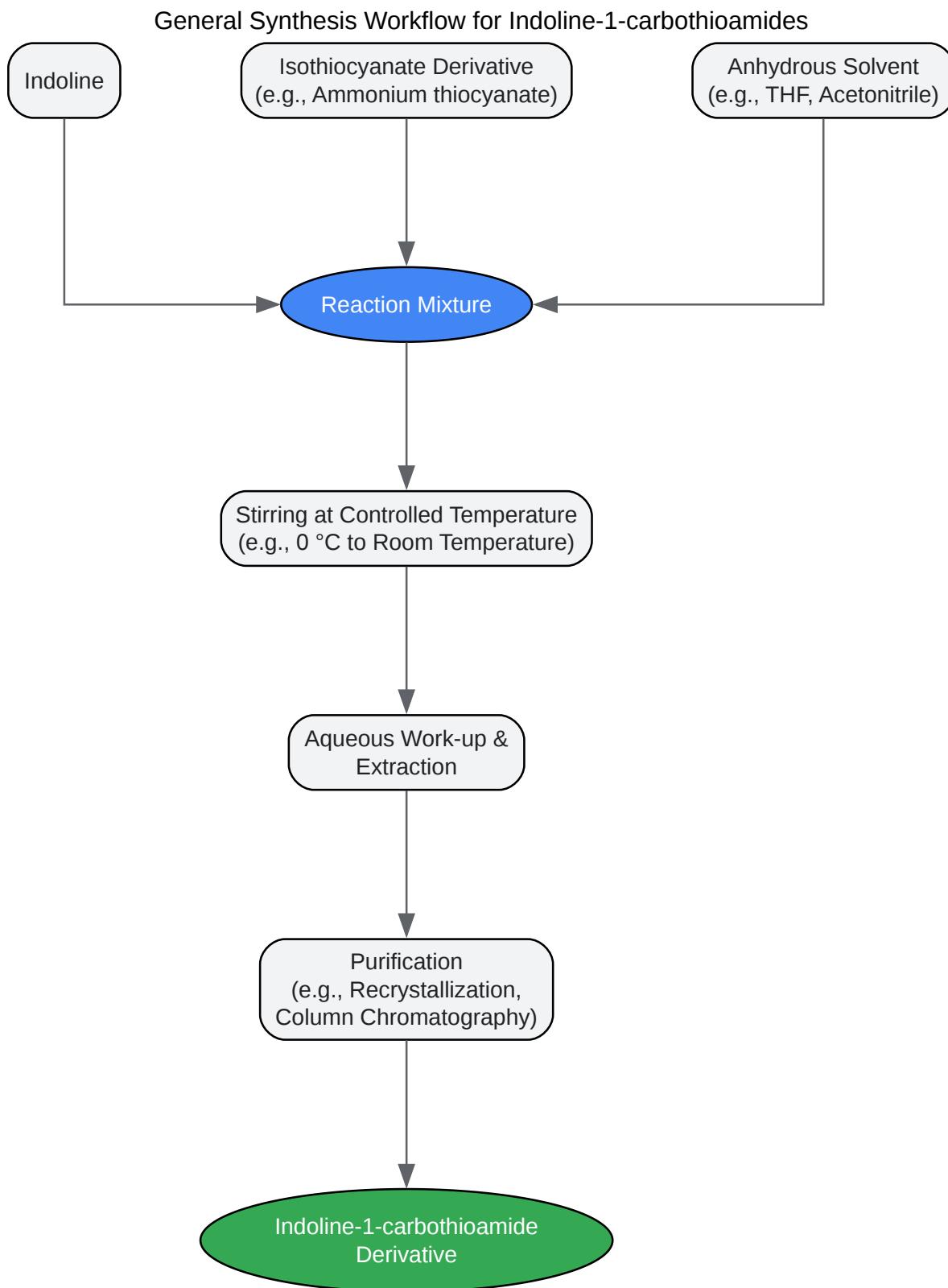
Further data on properties such as melting point and solubility are not consistently reported in publicly available literature and would require experimental determination.

Synthesis and Characterization

The synthesis of **Indoline-1-carbothioamide** and its derivatives is a critical aspect of its utilization in drug discovery. The methodologies employed are designed to be efficient and scalable, allowing for the generation of compound libraries for biological screening.

General Synthesis Workflow

A common and effective method for the synthesis of N-substituted **indoline-1-carbothioamides** involves the reaction of indoline with an appropriate isothiocyanate.[\[1\]](#)[\[2\]](#) This reaction is typically carried out in a suitable solvent at controlled temperatures. The synthesis of the parent **Indoline-1-carbothioamide** can be extrapolated from these procedures.



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Caption: General workflow for the synthesis of **Indoline-1-carbothioamide** derivatives.

Experimental Protocol: Synthesis of N-(4-nitrophenyl) indoline-1-carbothioamide

The following protocol for a derivative illustrates the fundamental synthetic principles.[\[1\]](#)[\[2\]](#)

Materials:

- Indoline
- 4-nitrophenyl isothiocyanate
- Tetrahydrofuran (THF)
- Standard laboratory glassware and stirring apparatus

Procedure:

- Dissolve indoline (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
- Cool the solution to 0 °C using an ice bath.
- To the cooled solution, add 4-nitrophenyl isothiocyanate (1.1 eq) portion-wise while stirring.
- Allow the reaction mixture to warm to room temperature and continue stirring for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the solvent is typically removed under reduced pressure.
- The resulting solid is then purified, often by recrystallization from a suitable solvent system, to yield the desired N-(4-nitrophenyl) **indoline-1-carbothioamide**.

Spectroscopic Characterization

The structural elucidation of **Indoline-1-carbothioamide** and its derivatives relies on a combination of spectroscopic techniques. While specific spectral data for the parent compound is not readily available, the expected characteristic signals can be predicted based on the analysis of closely related indoline structures.[\[6\]](#)[\[7\]](#)

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, typically in the range of δ 7.0-8.0 ppm. The methylene protons of the indoline ring will appear as triplets in the aliphatic region, around δ 3.0-4.5 ppm. The protons of the NH₂ group of the carbothioamide will likely appear as a broad singlet.
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the aliphatic carbons of the indoline ring, and a characteristic downfield signal for the thiocarbonyl carbon (C=S) of the carbothioamide group, often above δ 180 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

- N-H stretch: A broad band in the region of 3400-3200 cm^{-1} corresponding to the N-H stretching vibrations of the primary amine in the carbothioamide group.
- C-H stretch (aromatic and aliphatic): Signals around 3100-3000 cm^{-1} (aromatic) and 3000-2850 cm^{-1} (aliphatic).
- C=C stretch (aromatic): Characteristic absorptions in the 1600-1450 cm^{-1} region.
- C=S stretch: A medium to weak absorption band in the range of 1200-1050 cm^{-1} , characteristic of the thiocarbonyl group.

Mass Spectrometry (MS)

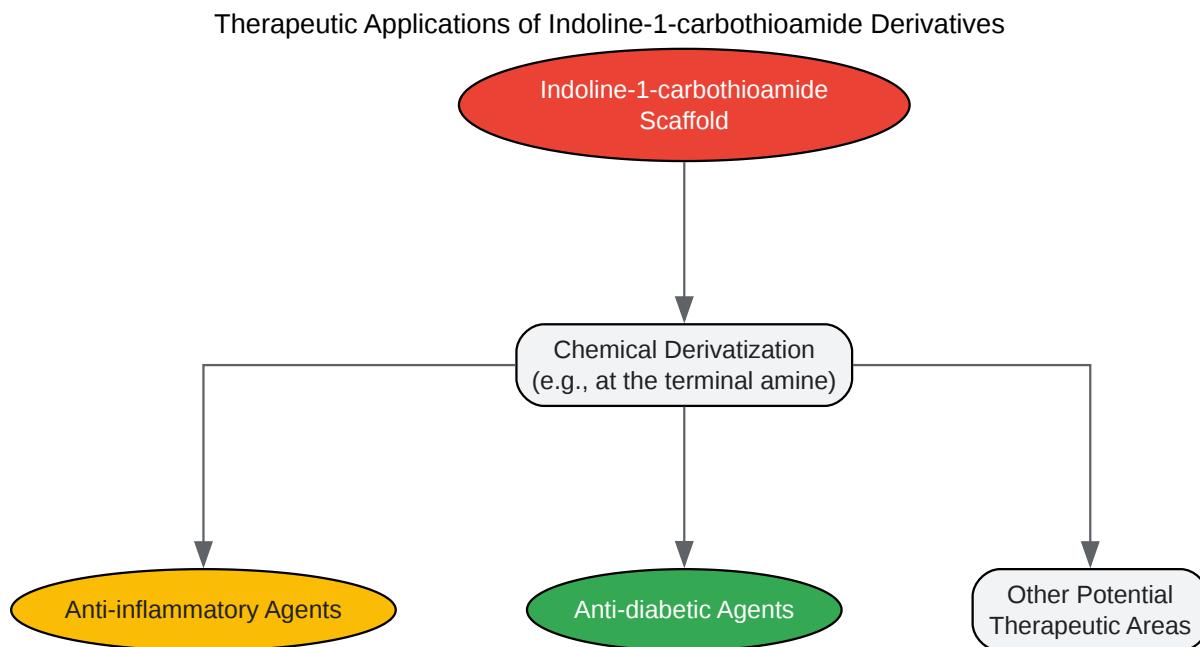
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For **Indoline-1-carbothioamide**, the molecular ion peak (M⁺) would be expected at m/z = 178.25.^[5]

Applications in Drug Discovery and Medicinal Chemistry

The true value of **Indoline-1-carbothioamide** lies in its role as a versatile building block for the synthesis of compounds with significant therapeutic potential.

Anti-inflammatory and Anti-diabetic Agents

Research has demonstrated that derivatives of **Indoline-1-carbothioamide** exhibit promising anti-inflammatory and anti-diabetic activities.^{[1][2]} For instance, a series of N-(4-aminophenyl)**indoline-1-carbothioamide** derivatives have been synthesized and evaluated for their in vitro anti-inflammatory and anti-diabetic properties.^{[1][2]} These studies often involve the further modification of the terminal amino group to introduce diverse functionalities, such as sulfonylamides and carboxamides, leading to compounds with enhanced biological activity.^[1] ^[2]



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Caption: The role of the **Indoline-1-carbothioamide** scaffold in developing therapeutic agents.

The mechanism of action for these anti-inflammatory effects is often investigated through assays such as the inhibition of protein denaturation.^[1] The anti-diabetic potential is frequently assessed by measuring the inhibition of key enzymes like α -amylase.^[2] These studies highlight the potential of the **indoline-1-carbothioamide** core in the design of novel multi-target ligands for complex diseases.

Conclusion and Future Perspectives

Indoline-1-carbothioamide has emerged as a molecule of significant interest to the drug discovery community. Its straightforward synthesis and the amenability of its structure to chemical modification make it an attractive starting point for the development of new chemical entities. The demonstrated anti-inflammatory and anti-diabetic potential of its derivatives underscores the therapeutic promise held within this scaffold. Future research will likely focus on expanding the diversity of **Indoline-1-carbothioamide**-based compound libraries, exploring their activity against a broader range of biological targets, and elucidating the structure-activity relationships that govern their therapeutic effects. The continued investigation of this versatile molecule is poised to contribute significantly to the pipeline of novel drug candidates.

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